An In-depth Technical Guide on 10-Hydroxy-2-decenoic Acid (10H2DA): Synthesis, Structure, and Biological Significance
An In-depth Technical Guide on 10-Hydroxy-2-decenoic Acid (10H2DA): Synthesis, Structure, and Biological Significance
Disclaimer: The user query specified "(1013C)decanoic acid," which is not a recognized chemical compound. Based on the context and common derivatives, this guide focuses on the scientifically significant and structurally related molecule, 10-Hydroxy-2-decenoic acid (10H2DA) , a major bioactive component of royal jelly.
This technical whitepaper provides a comprehensive overview of 10-Hydroxy-2-decenoic acid (10H2DA), including its chemical structure, synthesis methodologies, and biological activities. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visualization of related pathways.
Chemical Structure and Properties of 10H2DA
10-Hydroxy-2-decenoic acid is an unsaturated hydroxy fatty acid that is a principal and unique component of royal jelly, the exclusive food of queen honeybees. Its structure consists of a ten-carbon chain with a hydroxyl group at the C10 position and a carbon-carbon double bond between C2 and C3, typically in the trans configuration.
Table 1: Physicochemical Properties of 10-Hydroxy-2-decenoic Acid (10H2DA)
| Property | Value |
| Chemical Formula | C₁₀H₁₈O₃ |
| Molar Mass | 186.25 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 63-64 °C |
| Boiling Point | 273.9 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in ethanol, methanol, DMSO. |
| IUPAC Name | (E)-10-hydroxydec-2-enoic acid |
| CAS Number | 765-01-5 |
Synthesis of 10-Hydroxy-2-decenoic Acid (10H2DA)
The synthesis of 10H2DA can be achieved through various chemical routes. One common and effective method involves the Wittig reaction, starting from more readily available precursors. Below is a representative synthetic workflow and a detailed experimental protocol.
Caption: A representative chemical synthesis workflow for 10H2DA via a Wittig reaction pathway.
A multi-step synthesis can be performed starting from 8-bromooctan-1-ol.
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Protection of the Hydroxyl Group: 8-Bromooctan-1-ol (1 equivalent) is dissolved in dichloromethane (DCM). 3,4-Dihydro-2H-pyran (DHP, 1.2 equivalents) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) are added. The reaction is stirred at room temperature for 4-6 hours until completion is confirmed by Thin Layer Chromatography (TLC). The reaction mixture is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the THP-protected alcohol.
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Formation of the Aldehyde: The protected alcohol is dissolved in DCM, and pyridinium chlorochromate (PCC, 1.5 equivalents) is added. The mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the solvent is evaporated to yield the corresponding aldehyde.
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Wittig Reaction: To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in dry tetrahydrofuran (THF), the aldehyde from the previous step is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the α,β-unsaturated ester.
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Deprotection and Saponification: The ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is then acidified with 1M HCl to pH ~3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography to yield pure (E)-10-hydroxydec-2-enoic acid (10H2DA).
Table 2: Representative Yields for 10H2DA Synthesis Steps
| Step | Typical Yield (%) |
| Hydroxyl Protection | >95% |
| Oxidation | 80-90% |
| Wittig Reaction | 70-85% |
| Deprotection & Saponification | 85-95% |
| Overall Yield | 45-65% |
Biological Activities and Signaling Pathways
10H2DA exhibits a wide range of biological activities, making it a molecule of significant interest in drug development. Its effects include anti-inflammatory, anti-tumor, neuroprotective, and immunomodulatory properties.
10H2DA has been shown to promote neurogenesis by activating TrkB, the receptor for brain-derived neurotrophic factor (BDNF). This activation triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.
Caption: Signaling pathway of 10H2DA-induced neurogenesis via TrkB receptor activation.
Table 3: Summary of Reported Biological Activities of 10H2DA
| Biological Activity | Model System | Effective Concentration Range | Key Findings |
| Neurogenesis | Primary rat cortical neurons | 10-100 µM | Promotes neuronal differentiation via TrkB/ERK/CREB pathway. |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 50-200 µM | Inhibits production of NO and pro-inflammatory cytokines. |
| Anti-tumor | Human colon cancer cells (HCT-116) | 100-400 µM | Induces apoptosis and inhibits cell proliferation. |
| Immunomodulatory | Human peripheral blood mononuclear cells | 25-100 µM | Modulates T-cell activation and cytokine production. |
| Skin Health | Human keratinocytes | 0.1-1 mM | Increases collagen production and cell migration. |
This guide provides a foundational understanding of 10-Hydroxy-2-decenoic acid, offering valuable insights for researchers exploring its therapeutic potential. The detailed protocols and compiled data serve as a practical resource for initiating further investigation into this fascinating and versatile molecule.
